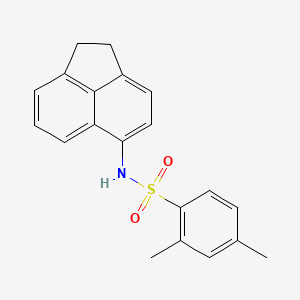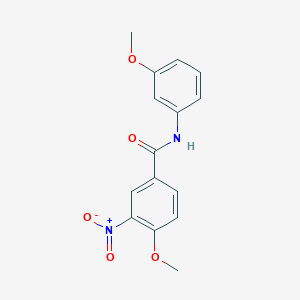
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1972 by the German pharmaceutical company, Hoechst AG. Niflumic acid is a member of the fenamates class of drugs and is structurally related to other NSAIDs, such as mefenamic acid and flufenamic acid.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to block the activity of ion channels, such as the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a role in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), which is a key regulator of the inflammatory response. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to reduce pain and swelling in animal models of inflammatory arthritis.
実験室実験の利点と制限
One advantage of using N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its well-established anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a relatively low toxicity profile, making it a safer alternative to other NSAIDs, such as aspirin and ibuprofen. However, one limitation of using N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid. One area of interest is the potential use of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in the treatment of cystic fibrosis, as it has been shown to enhance chloride secretion in airway epithelial cells. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, there is a need for further research on the mechanisms of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid, particularly with regard to its effects on ion channels and other signaling pathways involved in inflammation and pain.
合成法
The synthesis of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid involves the reaction of 4-nitrobenzoyl chloride with 4-acetylaniline in the presence of a base, followed by the addition of 3-methylbenzoic acid. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been studied for its potential use in the treatment of cystic fibrosis, as it has been shown to enhance chloride secretion in airway epithelial cells.
特性
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-9-13(5-8-15(10)18(21)22)16(20)17-14-6-3-12(4-7-14)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWMPWBQPKEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354407 |
Source


|
| Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
CAS RN |
313960-81-5 |
Source


|
| Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)
![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)

